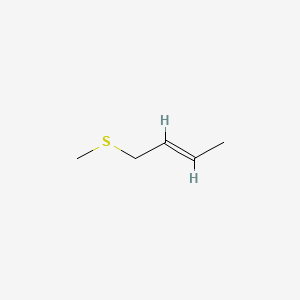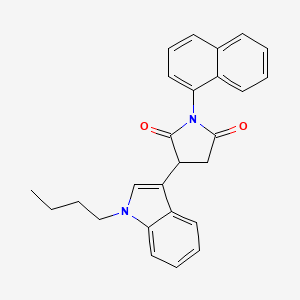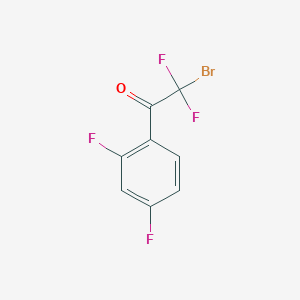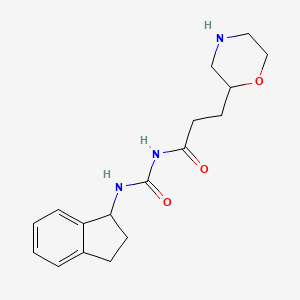
trans-1-(Methylthio)-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-(Methylthio)-2-butene: is an organic compound characterized by a double bond between the second and third carbon atoms and a methylthio group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Methylthio)-2-butene typically involves the reaction of 1-butene with methylthiol in the presence of a catalyst. One common method is the addition of methylthiol to 1-butene under controlled temperature and pressure conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: trans-1-(Methylthio)-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated butane derivatives.
Substitution: Various substituted butenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: trans-1-(Methylthio)-2-butene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its interactions with biological molecules and potential therapeutic applications are areas of active investigation.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial and anticancer activities. Research is ongoing to identify specific molecular targets and pathways involved in its biological effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including polymer synthesis and surface coatings.
Mécanisme D'action
The mechanism of action of trans-1-(Methylthio)-2-butene involves its interaction with specific molecular targets. The compound can undergo electrophilic addition reactions with nucleophiles, leading to the formation of various adducts. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
cis-1-(Methylthio)-2-butene: The cis isomer of the compound, which has different spatial orientation and potentially different reactivity.
1-(Methylthio)-1-butene: A structural isomer with the methylthio group attached to the first carbon.
2-(Methylthio)-2-butene: Another isomer with the methylthio group attached to the second carbon.
Uniqueness: trans-1-(Methylthio)-2-butene is unique due to its specific spatial arrangement, which influences its reactivity and interactions with other molecules. The trans configuration provides distinct chemical and physical properties compared to its cis and other structural isomers.
Propriétés
Numéro CAS |
4088-54-4 |
|---|---|
Formule moléculaire |
C5H10S |
Poids moléculaire |
102.20 g/mol |
Nom IUPAC |
(E)-1-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C5H10S/c1-3-4-5-6-2/h3-4H,5H2,1-2H3/b4-3+ |
Clé InChI |
QPUBNJBEYGHVGN-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/CSC |
SMILES canonique |
CC=CCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)

![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)



![2'-(3,4-dimethoxyphenyl)-7'-fluoro-1'-[(4-methylphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14155262.png)



![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide](/img/structure/B14155288.png)
![N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B14155294.png)
